molecular formula C13H14O2S B116025 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione CAS No. 144128-74-5

5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione

Cat. No.: B116025
CAS No.: 144128-74-5
M. Wt: 234.32 g/mol
InChI Key: QQKNFZFHZOFLHX-UHFFFAOYSA-N
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Description

5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a 4-methylsulfanyl-phenyl group and two keto groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione typically involves the reaction of 4-methylsulfanyl-benzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and catalysts to enhance reaction rates and yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the keto groups can yield the corresponding alcohols.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .

Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding. For instance, its antimicrobial activity is attributed to its interaction with bacterial cell membranes, leading to disruption of membrane integrity .

Comparison with Similar Compounds

Uniqueness: 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its dual keto groups and the presence of a methylsulfanyl group make it a versatile compound for further chemical modifications and applications.

Properties

IUPAC Name

5-(4-methylsulfanylphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2S/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKNFZFHZOFLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433811
Record name 5-[4-(Methylsulfanyl)phenyl]cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144128-74-5
Record name 5-[4-(Methylsulfanyl)phenyl]cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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